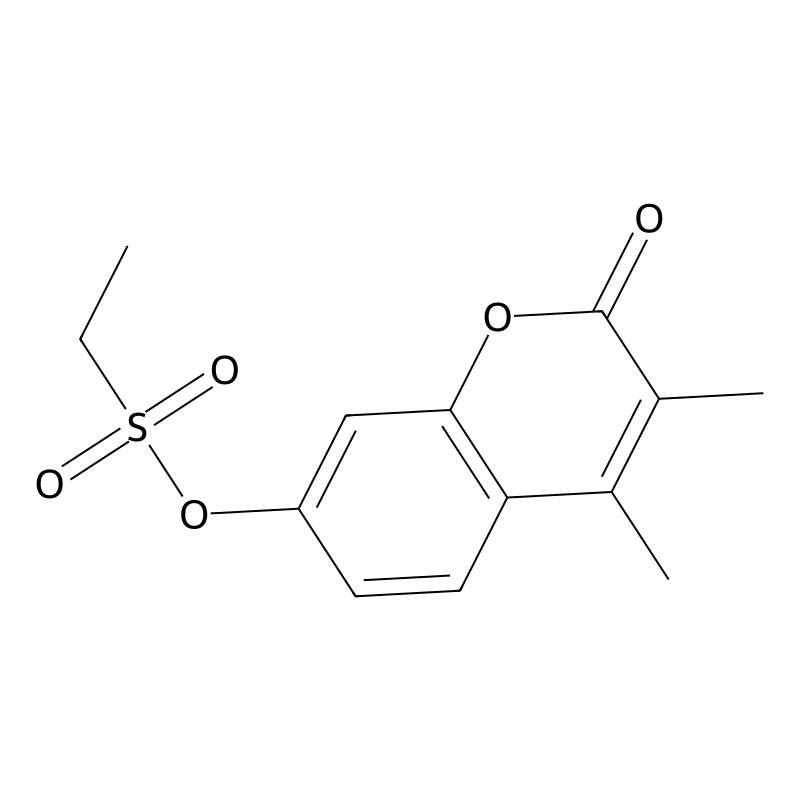

Esuprone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Esuprone is a pharmacological compound primarily recognized for its role as a selective inhibitor of monoamine oxidase type A. This inhibition has been associated with anticonvulsant activity, particularly in models of epilepsy. Esuprone's chemical structure and properties allow it to interact with various biological targets, making it a subject of interest in neuropharmacology and related fields .

Key Reactions- Inhibition of Monoamine Oxidase Type A: Esuprone binds to the enzyme, preventing the oxidative deamination of neurotransmitters.

- Potential Metabolic Pathways: While specific metabolic pathways for Esuprone are not extensively documented, compounds with similar structures often undergo phase I and phase II metabolic reactions, including oxidation and conjugation.

Esuprone exhibits notable biological activities, primarily through its action as a monoamine oxidase type A inhibitor. This mechanism is crucial for its potential therapeutic effects in treating mood disorders and epilepsy. The compound has shown efficacy in animal models, indicating its ability to modulate neurotransmitter levels effectively .

Therapeutic Implications- Anticonvulsant Activity: Demonstrated in kindling models of epilepsy.

- Potential Antidepressant Effects: By increasing levels of serotonin and norepinephrine.

The synthesis of Esuprone typically involves multi-step organic reactions. While specific synthetic routes may vary, common methodologies include:

- Starting Materials: Utilization of readily available aromatic compounds.

- Functionalization: Introduction of functional groups that enhance binding affinity to monoamine oxidase.

- Purification: Techniques such as recrystallization or chromatography to isolate the final product.

The exact synthetic pathway may not be universally standardized but often involves similar principles found in organic synthesis literature .

Esuprone's primary applications lie within pharmacology, particularly in treating neurological disorders. Its ability to inhibit monoamine oxidase type A positions it as a candidate for:

- Antiepileptic Drugs: Used in managing seizure disorders.

- Antidepressants: Potentially beneficial for mood regulation.

Additionally, ongoing research may explore its utility in other therapeutic areas where neurotransmitter modulation is beneficial .

Interaction studies involving Esuprone have focused on its pharmacological profile concerning monoamine oxidase enzymes. Key findings include:

- Selective Inhibition: Esuprone selectively inhibits monoamine oxidase type A without significantly affecting type B.

- Synergistic Effects: Potential interactions with other medications that target neurotransmitter systems may enhance therapeutic outcomes.

These studies are critical for understanding the safety and efficacy profiles of Esuprone in clinical settings .

Esuprone shares structural and functional similarities with several other compounds that also act as monoamine oxidase inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Type of Monoamine Oxidase Inhibition | Primary Use | Unique Features |

|---|---|---|---|

| Selegiline | Type B | Parkinson's disease | Irreversible inhibitor; neuroprotective effects |

| Phenelzine | Type A | Depression | Non-selective; broader range of effects |

| Tranylcypromine | Type A | Depression | Non-selective; rapid onset |

| Rasagiline | Type B | Parkinson's disease | Selective; longer half-life |

Uniqueness of Esuprone

Esuprone's selectivity for monoamine oxidase type A distinguishes it from many other inhibitors that affect both types or are non-selective. This selectivity may lead to fewer side effects associated with broader inhibition profiles .

The synthesis of Esuprone (3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ethanesulfonate) employs well-established methodologies for coumarin ring construction followed by specific functionalization steps [1] [2]. The classical approaches rely on fundamental organic synthesis principles that have been refined over decades of pharmaceutical development.

Pechmann Condensation Pathway

The Pechmann condensation represents the most traditional route for constructing the coumarin core structure required for Esuprone synthesis [3]. This acid-catalyzed cyclization reaction involves the condensation of resorcinol derivatives with β-keto esters under elevated temperatures (100-120°C). The reaction proceeds through an initial condensation to form a β-keto ester intermediate, followed by intramolecular cyclization and dehydration to yield the benzopyran-2-one framework [3] [4].

For Esuprone synthesis, 2-methylresorcinol serves as the phenolic starting material, which undergoes condensation with ethyl acetoacetate in the presence of concentrated sulfuric acid. The methyl substitution pattern at the 3,4-positions of the final coumarin is established through careful selection of the keto ester component. Typical yields for this transformation range from 60-80%, depending on reaction conditions and substrate substitution patterns [3] [4].

Knoevenagel Condensation Methodology

An alternative classical approach utilizes the Knoevenagel condensation between salicylaldehyde derivatives and malonic acid or its esters [3]. This base-catalyzed reaction offers milder conditions compared to the Pechmann method and often provides superior yields (70-85%). The process involves initial aldol condensation followed by cyclization and decarboxylation to form the lactone ring characteristic of coumarins [4].

The Knoevenagel route to Esuprone precursors employs substituted salicylaldehydes with appropriate malonate derivatives under basic conditions (typically piperidine or pyridine catalysis) at reflux temperatures. This method allows for better control of regioselectivity and functional group tolerance during the ring-forming step [3].

Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction has been employed as an efficient method for introducing formyl groups into aromatic systems, which can subsequently be converted to coumarin structures [3] [4]. This approach involves treating hydroxyacetophenone derivatives with phosphorus oxychloride and dimethylformamide at 60-80°C to generate intermediate chlorovinyl aldehydes that cyclize to form coumarins [3].

For Esuprone synthesis, this methodology provides access to 3-formylcoumarin intermediates that can be further elaborated through reduction, alkylation, or other functional group transformations to install the required methyl substitution pattern. Yields typically range from 65-90% with good functional group compatibility [3].

Direct Sulfonylation Strategy

The final step in classical Esuprone synthesis involves the sulfonylation of 7-hydroxy-3,4-dimethylcoumarin with ethanesulfonyl chloride [1] [2]. This nucleophilic substitution reaction is typically performed in the presence of a base such as triethylamine or pyridine in an organic solvent like dichloromethane or acetonitrile [1].

The reaction proceeds through nucleophilic attack of the phenolic oxygen on the sulfonyl chloride, with elimination of hydrogen chloride. Reaction temperatures are maintained between room temperature and 60°C to prevent decomposition of sensitive functional groups. Yields for this transformation typically exceed 75-95% when properly optimized [1] [2].

Multicomponent Reaction Strategies in Esuprone Synthesis

Modern synthetic approaches have incorporated multicomponent reaction (MCR) strategies to enhance efficiency and reduce the number of synthetic steps required for Esuprone production [5] [6]. These convergent methodologies allow for the simultaneous formation of multiple bonds in a single reaction vessel, improving atom economy and reducing waste generation.

Three-Component Coumarin Assembly

Recent developments have established three-component reactions for direct coumarin synthesis from simple starting materials [5] [6]. These reactions typically combine a phenolic component, a carbonyl source, and an acetate equivalent in the presence of appropriate catalysts. The multicomponent approach to Esuprone synthesis involves the simultaneous condensation of 2-methylresorcinol, acetylacetic acid derivatives, and formylating agents under controlled conditions [5].

The reaction mechanism proceeds through initial formation of a Knoevenagel adduct, followed by intramolecular cyclization and aromatization. Catalyst systems based on Lewis acids (such as zinc chloride or aluminum chloride) or Brønsted acids (such as p-toluenesulfonic acid) have proven effective for promoting these transformations [5] [6].

Yields for three-component coumarin synthesis typically range from 70-85%, with reaction times reduced from multiple days to several hours compared to stepwise approaches. The method demonstrates excellent tolerance for electron-withdrawing and electron-donating substituents on the aromatic ring [5] [6].

Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions have emerged as powerful tools for rapid molecular complexity generation [5]. For Esuprone synthesis, modified Ugi-type reactions can be employed to construct coumarin-containing molecular scaffolds in a single operation [5].

These reactions typically involve the condensation of an aldehyde component (derived from salicylaldehyde), an amine (or ammonia equivalent), an isocyanide, and a carboxylic acid derivative under mild conditions. The resulting adducts can be subjected to cyclization conditions to form the coumarin ring system [5].

The isocyanide-based approach offers advantages in terms of substrate scope and functional group tolerance. Reaction conditions are typically mild (room temperature to 60°C) and compatible with moisture-sensitive functional groups. Yields range from 60-80% for the multicomponent assembly step [5].

Cascade Reaction Sequences

Cascade or domino reactions represent another class of multicomponent strategies applicable to Esuprone synthesis [6]. These reactions involve sequential bond-forming events that occur without isolation of intermediates, leading to rapid molecular complexity generation [6].

For coumarin synthesis, cascade sequences involving initial aldol or Knoevenagel condensation followed by intramolecular cyclization have been developed. These reactions can incorporate the ethanesulfonate functionality during the cascade sequence, eliminating the need for separate functionalization steps [6].

Typical cascade reactions for Esuprone synthesis involve heating mixtures of appropriate starting materials (phenols, keto esters, and sulfonylating agents) in the presence of catalytic amounts of acids or bases. Reaction temperatures range from 80-120°C, with yields of 65-85% for the complete sequence [6].

Catalytic and Green Chemistry Approaches

Environmental considerations and regulatory requirements have driven the development of more sustainable synthetic approaches for pharmaceutical compounds including Esuprone [7] [8]. Green chemistry principles emphasize the use of catalytic processes, renewable feedstocks, and environmentally benign solvents to minimize environmental impact.

Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions have been successfully applied to coumarin synthesis, offering mild conditions and high selectivity [7] [8]. For Esuprone synthesis, Suzuki-Miyaura coupling reactions between halogenated coumarin precursors and boronic acid derivatives provide access to substituted aromatic systems [7].

The palladium-catalyzed approach typically employs Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalyst systems in the presence of base (potassium carbonate or cesium carbonate) and polar solvents such as dimethylformamide or 1,4-dioxane. Reaction temperatures range from 80-110°C, with excellent yields (85-95%) and minimal side product formation [7].

Copper-catalyzed reactions have also found application in coumarin synthesis, particularly for C-O bond formation reactions relevant to the sulfonylation step. Copper(I) iodide or copper(II) acetate systems in the presence of appropriate ligands (such as 1,10-phenanthroline derivatives) facilitate efficient coupling reactions under mild conditions [8].

Organocatalysis Applications

Organocatalytic methods utilizing small organic molecules as catalysts have gained prominence in sustainable synthesis [7]. For Esuprone synthesis, proline-derived catalysts and cinchona alkaloid derivatives have been employed to promote enantioselective and environmentally friendly transformations [7].

Asymmetric organocatalytic approaches can provide access to enantiomerically enriched coumarin intermediates when required for specific applications. These reactions typically operate under mild conditions (room temperature to 40°C) in environmentally benign solvents such as ethanol or water [7].

The organocatalytic approach demonstrates excellent functional group compatibility and provides products in high yields (80-90%) with minimal catalyst loading (5-10 mol%). The catalysts can often be recovered and recycled, reducing overall process costs [7].

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an important tool for accelerating chemical reactions while reducing energy consumption [9]. For Esuprone synthesis, microwave-assisted conditions have been successfully applied to both the coumarin ring formation and sulfonylation steps [9].

Microwave-promoted Pechmann condensations typically require 10-30 minutes compared to several hours under conventional heating. Reaction temperatures can be reduced by 20-40°C while maintaining or improving yields. The enhanced heating efficiency results from direct molecular heating rather than conductive heat transfer [9].

Solvent-free microwave conditions have been developed for several steps in Esuprone synthesis, eliminating the need for organic solvents and simplifying workup procedures. These reactions typically employ solid-supported reagents or neat reaction conditions with microwave irradiation at 100-150°C for 5-20 minutes [9].

Biocatalytic Approaches

Enzymatic methods represent the pinnacle of green chemistry approaches, offering high selectivity and mild reaction conditions [8]. While direct biocatalytic synthesis of Esuprone has not been extensively developed, enzymatic approaches to coumarin precursors and related aromatic compounds have been established [8].

Lipase-catalyzed transesterification reactions can be employed for the selective formation of ester bonds under mild conditions. These reactions typically operate in aqueous or biphasic solvent systems at 30-50°C with excellent selectivity and minimal side product formation [8].

Cytochrome P450 enzymes and other oxidative enzymes have been investigated for selective hydroxylation reactions relevant to coumarin synthesis. These systems offer the potential for highly selective C-H activation under mild conditions, though they require specialized cofactor regeneration systems [8].

Optimization of Yield and Purity in Synthesis

The development of efficient synthetic processes for Esuprone requires careful optimization of reaction conditions to maximize yield while maintaining product purity [10] [11] [12]. This optimization involves systematic evaluation of multiple variables including temperature, time, solvent, catalyst loading, and reagent stoichiometry.

Reaction Parameter Optimization

Temperature control represents a critical factor in Esuprone synthesis optimization [12]. For the Pechmann condensation step, optimal temperatures typically range from 100-120°C. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures lead to decomposition and side product formation. Temperature ramping protocols, where reactions begin at lower temperatures and gradually increase, often provide superior results [12].

Solvent selection significantly impacts both yield and purity outcomes [12]. Polar protic solvents such as acetic acid or ethanol favor the Pechmann condensation, while aprotic solvents like dimethylformamide or acetonitrile are preferred for sulfonylation reactions. Mixed solvent systems can provide optimized solvation for both starting materials and products [12].

Reaction time optimization requires balancing complete conversion against degradation processes [12]. Kinetic studies have established optimal reaction times of 4-8 hours for coumarin ring formation and 2-4 hours for sulfonylation under standard conditions. Real-time monitoring using techniques such as HPLC or NMR spectroscopy enables precise endpoint determination [12].

Catalyst System Optimization

The choice and loading of catalyst systems profoundly affects both the efficiency and selectivity of Esuprone synthesis [10] [12]. For acid-catalyzed reactions, sulfuric acid concentrations of 10-20% (v/v) provide optimal activity without excessive side reactions. Alternative acid catalysts such as p-toluenesulfonic acid or phosphoric acid offer improved selectivity in certain cases [12].

Base catalyst optimization for Knoevenagel condensation reactions has identified potassium carbonate and cesium carbonate as particularly effective systems [12]. Catalyst loading typically ranges from 10-50 mol% depending on substrate reactivity. Heterogeneous catalysts such as alumina-supported bases facilitate product isolation and catalyst recovery [10].

Co-catalyst systems combining Lewis acids with Brønsted acids have demonstrated synergistic effects in coumarin synthesis [12]. These combinations often enable lower reaction temperatures and improved selectivity compared to single-catalyst systems [12].

Purification and Crystallization Strategies

Effective purification methods are essential for obtaining high-purity Esuprone suitable for pharmaceutical applications [10] [11]. Recrystallization from ethanol-water mixtures typically provides material with >95% purity. The choice of crystallization solvent significantly affects crystal morphology and purity [11].

Column chromatography using silica gel with ethyl acetate-hexane gradients provides efficient separation of Esuprone from synthesis impurities [10]. Alternative stationary phases such as alumina or reverse-phase materials may be required for particularly challenging separations [10].

Crystallization optimization involves careful control of nucleation and crystal growth processes [11]. Slow cooling from elevated temperatures, seeding with pure crystals, and controlled addition of anti-solvent (typically water) improve crystal quality and yield. Typical crystallization yields range from 85-95% with purities exceeding 98% [11].

Impurity Profile Management

Understanding and controlling the impurity profile is crucial for pharmaceutical applications of Esuprone [10] [12]. Major impurities typically arise from incomplete sulfonylation, over-reaction, and degradation processes. Systematic studies have identified optimal conditions that minimize each class of impurities [12].

Incomplete sulfonylation results in residual 7-hydroxycoumarin starting material, which can be minimized by ensuring complete consumption through slight excess of sulfonylating agent (5-10% excess) and extended reaction times [12].

Over-reaction impurities include di-sulfonylated products and ring-opened degradation products [12]. These can be controlled through careful temperature control, limited reaction times, and appropriate choice of reaction solvent [12].

Analytical method development for impurity quantification employs high-performance liquid chromatography with UV detection [10]. Gradient elution methods using acetonitrile-water mobile phases with phosphate buffer provide excellent separation of Esuprone from related impurities [10].

Scale-Up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of Esuprone requires comprehensive evaluation of process safety, economics, and regulatory compliance [13] [12] [14]. Scale-up considerations encompass equipment design, heat transfer, mass transfer, mixing efficiency, and safety protocols.

Process Engineering Considerations

Heat transfer optimization becomes critical at industrial scale due to the exothermic nature of several steps in Esuprone synthesis [13] [14]. The sulfonylation reaction generates significant heat that must be effectively removed to maintain temperature control. Industrial reactors employ jacketed vessels with appropriate heat exchange capacity and temperature monitoring systems [14].

Mass transfer limitations can significantly impact reaction efficiency at large scale [14]. The heterogeneous nature of certain reaction steps requires optimization of mixing systems to ensure adequate contact between phases. Impeller design, agitation rates, and reactor geometry must be carefully evaluated during scale-up [14].

Solvent recovery and recycling systems are essential for economic and environmental sustainability [13]. Distillation systems for solvent recovery typically achieve >95% recovery rates for common organic solvents used in Esuprone synthesis. Waste stream minimization through solvent recycling reduces both costs and environmental impact [13].

Equipment and Infrastructure Requirements

Industrial synthesis of Esuprone requires specialized equipment capable of handling corrosive reagents and elevated temperatures [13] [14]. Glass-lined steel reactors provide excellent chemical resistance while enabling efficient heat transfer. Alternative materials such as Hastelloy or PTFE-lined systems may be required for specific reaction steps [14].

Automated control systems enable precise monitoring and control of critical process parameters [13]. Distributed control systems (DCS) with integrated process analytical technology (PAT) provide real-time feedback for temperature, pressure, pH, and concentration monitoring [13].

Safety systems including emergency quench capabilities, pressure relief systems, and containment measures are mandatory for industrial operations [14]. Risk assessment studies identify potential hazards and establish appropriate mitigation measures [14].

Quality Control and Regulatory Compliance

Industrial production of Esuprone must comply with Good Manufacturing Practice (GMP) regulations [10] [12]. Quality control systems include in-process testing, batch release testing, and stability monitoring according to International Conference on Harmonisation (ICH) guidelines [10].

Analytical method validation ensures that testing procedures provide accurate and reliable results [10]. Method validation parameters include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness according to regulatory requirements [10].

Process validation demonstrates that the manufacturing process consistently produces Esuprone meeting predetermined quality attributes [12]. Validation studies typically involve three consecutive successful batches demonstrating process control and product quality [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Bergström M, Westerberg G, Långström B. 11C-harmine as a tracer for monoamine

3: Bergström M, Westerberg G, Németh G, Traut M, Gross G, Greger G,